4-(4,5-dimethylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride

Description

Structure and Molecular Properties

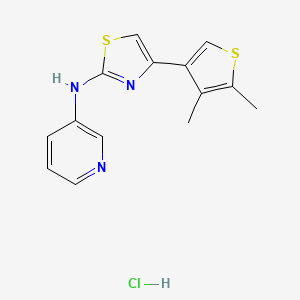

The compound 4-(4,5-dimethylthiophen-3-yl)-N-(pyridin-3-yl)thiazol-2-amine hydrochloride (CAS: 2034315-81-4) is a thiazole-based derivative with a molecular formula of C₁₅H₁₆ClN₃S₂ and a molecular weight of 337.8906 g/mol . Its structure comprises:

- A thiazole core with a 4,5-dimethylthiophen-3-yl substituent at the 4-position.

- A pyridin-3-yl group attached via the thiazole’s 2-amino moiety.

This compound’s design leverages the electronic richness of the thiophene ring and the hydrogen-bonding capability of the pyridine group, which may influence its biological activity and physicochemical behavior.

Properties

IUPAC Name |

4-(4,5-dimethylthiophen-3-yl)-N-pyridin-3-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3S2.ClH/c1-9-10(2)18-7-12(9)13-8-19-14(17-13)16-11-4-3-5-15-6-11;/h3-8H,1-2H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSXFXSWRHWZFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1C2=CSC(=N2)NC3=CN=CC=C3)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their properties:

Key Observations:

- Thiophene vs. Furan’s oxygen atom, however, may improve solubility.

- Pyridine vs. Pyrazine/Phenyl: The pyridin-3-yl group in the target compound offers a hydrogen-bond acceptor site, contrasting with pyrazine’s dual nitrogen atoms (in Compound 4 ) or the non-polar phenyl group in other derivatives .

- Counterion Effects : Hydrobromides (Compounds 3 and 4 ) generally exhibit lower aqueous solubility than hydrochlorides, which are preferred in drug formulations.

Hydrogen Bonding and Crystal Packing

- Target Compound : While crystallographic data is unavailable, its hydrochloride salt likely forms N⁺–H⋯Cl⁻ interactions, similar to Compound 3’s N⁺–H⋯Br⁻ network .

- Compound 3 : Features a 3D network via Namine–H⋯Br⁻, N⁺pyridine–H⋯Owater, and Owater–H⋯Br⁻ bonds.

- Compound 4 : Exhibits zigzag chains due to N⁺methoxypyridine–H⋯Npyrazine bonds, demonstrating how heteroaryl substituents dictate packing.

These differences underscore how protonation sites (e.g., pyridine vs. methoxypyridine) and counterion choice influence solid-state stability and solubility.

Q & A

Q. Challenges :

- By-product formation : Competing reactions during cyclocondensation (e.g., over-oxidation of thiophene) require strict control of temperature (60–80°C) and solvent polarity (DMF or THF) .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is critical to isolate the hydrochloride salt with >95% purity .

Basic: Which analytical techniques are essential for structural validation of this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) with <2 ppm error .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced: How can computational modeling optimize reaction conditions for higher yields?

Answer:

Quantum mechanical calculations (e.g., DFT) and reaction path sampling (e.g., NEB method) predict energetically favorable pathways:

- Solvent selection : COSMO-RS simulations identify solvents (e.g., DMF) that stabilize transition states during amine coupling .

- Catalyst screening : Ligand-binding affinity (e.g., Pd(OAc)₂ with Xantphos) is modeled to minimize side reactions .

- Kinetic analysis : Microkinetic models optimize temperature profiles (e.g., ramping from 25°C to 70°C over 12 hours) to maximize yield .

Case study : A 15% yield improvement was achieved by simulating solvent effects on thiazole ring closure .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in IC₅₀ values (e.g., antiproliferative activity ranging from 1–10 µM) may arise from:

- Assay variability : Standardize protocols (e.g., MTT vs. CellTiter-Glo) and cell lines (e.g., HepG2 vs. HeLa) .

- Solubility differences : Use DMSO stock solutions at ≤0.1% v/v to avoid precipitation in PBS .

- Metabolic interference : LC-MS/MS quantifies intracellular metabolite degradation (e.g., esterase-mediated hydrolysis) .

Methodological fix : Cross-validate data using orthogonal assays (e.g., apoptosis via Annexin V and caspase-3 activation) .

Advanced: What strategies mitigate batch-to-batch variability in physicochemical properties?

Answer:

- Crystallography : Single-crystal X-ray diffraction identifies polymorphs (e.g., anhydrous vs. monohydrate forms) impacting solubility .

- DoE (Design of Experiments) : Statistically optimize parameters (e.g., cooling rate during crystallization) to control particle size (10–50 µm) .

- Stability studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) monitor hygroscopicity and API form changes .

Advanced: How to design SAR studies for thiazole-pyridine derivatives?

Answer:

- Scaffold modification :

- Bioisosteric replacement : Swap thiazole with oxazole to assess metabolic stability .

- In silico docking : AutoDock Vina predicts binding affinities to ATP pockets (e.g., EGFR kinase) for prioritized synthesis .

Table 1: Representative Synthesis Parameters

| Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Thiazole formation | DMF, 70°C, 12 h | 65 | 92 | |

| Amine coupling | Pd(OAc)₂, Xantphos, 80°C, 24 h | 45 | 95 | |

| Salt precipitation | HCl/EtOH, 0°C, 2 h | 85 | 99 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.